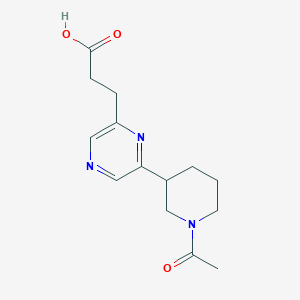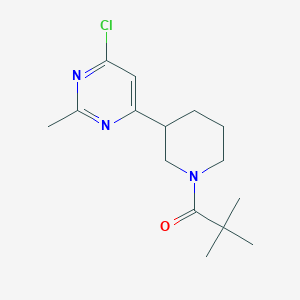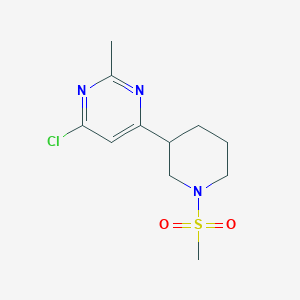![molecular formula C8H7N3O3 B1399511 Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate CAS No. 1095822-24-4](/img/structure/B1399511.png)
Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Descripción general
Descripción
“Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C8H7N3O3 . It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the syntheses of analogues were achieved via the oxidative addition of the sodium salt of ethyl 2-halo-substituted-4-mercaptobenzoate to 2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo [2,3-d]pyrimidine in the presence of iodine .Molecular Structure Analysis
The molecular structure of “Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” is based on a pyrrolopyrimidine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrimidine ring .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate and its derivatives have been extensively studied for their potential in the synthesis of biologically active compounds and their role in chemical reactions. The interaction of related compounds with various esters under specific conditions leads to the formation of derivatives that have potential applications in the development of new medicinal compounds. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate has been explored, resulting in derivatives that exhibit potential for biological activity (Zinchenko et al., 2018). This research highlights the compound's relevance in synthesizing new derivatives with possible pharmacological applications.
Additionally, methodologies for synthesizing novel heterocyclic systems utilizing pyrrolo[2,3-d]pyrimidine derivatives have been developed. For example, a novel synthesis route for methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate from related compounds showcases the versatility of these derivatives in constructing complex heterocyclic structures (Muzychka et al., 2019). This approach underscores the compound's utility in synthetic chemistry for generating new molecules with potential as therapeutic agents.
Potential Antitumor Agents
Further investigations into the derivatives of pyrrolo[2,3-d]pyrimidine have led to the synthesis of compounds with promising antitumor activities. Novel antifolates derived from this compound have been synthesized and evaluated as antitumor agents, demonstrating the scaffold's ability to yield compounds with significant inhibitory activities against various human tumor cell lines (Gangjee et al., 2005). This research indicates the potential of methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate derivatives in cancer therapy, providing a foundation for further drug development.
Mecanismo De Acción
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that 5h-pyrrolo[2,3-b]pyrazine derivatives, which are structurally similar, have shown significant activity on kinase inhibition .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, indicating that they could have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
methyl 6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)6-4-2-5(12)11-7(4)10-3-9-6/h3H,2H2,1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTITZWDWJHRMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[3-[(2-Chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1399435.png)





![1-[3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B1399447.png)
![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399448.png)

